molecular formula C42H46N3NaO6S2 B1585269 Acid Blue 15 CAS No. 5863-46-7

Acid Blue 15

Cat. No. B1585269
CAS RN: 5863-46-7
M. Wt: 776 g/mol
InChI Key: IXNUVCLIRYUKFB-UHFFFAOYSA-M
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Description

Acid Blue 15, also known as Direct Blue 15, is an organic compound classified as an azo dye . It is a dark blue water-soluble solid and is popular for dyeing cotton and related cellulosic materials . It is produced by azo coupling of o-dianisidine with the appropriate naphthalene disulfonate . It appears as a bright blue powder, slightly soluble in cold water, and soluble in hot water and ethanol .


Synthesis Analysis

The synthesis of Acid Blue 15 involves the azo coupling of o-dianisidine with the appropriate naphthalene disulfonate . Biodegradation of Acid Blue 15 has been achieved in an up-flow immobilized cell bioreactor . A consortium comprised of isolates belonging to Bacillus sp., Alcaligenes sp., and Aeromonas sp. formed a multispecies biofilm on refractory brick pieces used as support material . The dye was degraded to simple metabolic intermediates in the bioreactor with 94% decolorization .


Molecular Structure Analysis

Acid Blue 15 belongs to the triarylmethane (TPM) class of dyes . Its molecular formula is C42H46N3NaO6S2 . The TPM dyes used in industry, including Acid Blue 15, are more complex due to the presence of additional phenyl rings in their molecular structure . These resonance-stabilized ring structures impart intense color to fabrics but make the dyes highly recalcitrant and less susceptible to microbial attack .


Chemical Reactions Analysis

The TPM dyes, including Acid Blue 15, resist degradation in the environment . Studies of the biodegradation of TPM dyes have focused primarily on the decolorization of dyes via reduction reactions . Acid Blue 15, resistant to transformation, was decolorized/degraded in an up-flow immobilized cell bioreactor .

Scientific Research Applications

  • Photocatalytic Degradation Using Nanocomposites : One significant area of research involves the use of nanocomposites for the photocatalytic degradation of Acid Blue dyes. Specifically, studies have focused on the use of Cadmium sulphide (CdS) and Titanium dioxide (TiO2) nanocomposites. CdS, known for its excellent photocatalytic properties in the visible region, has been combined with TiO2 to enhance its stability and efficiency. This combination has been researched extensively for its potential application in photocatalysis, water splitting systems, and photo-electrochemistry, demonstrating promising results in enhancing light-harvesting performance and photocatalytic activity compared to the use of TiO2 alone​​.

  • Adsorption and Removal Using Chitosan : Another research direction involves the use of chitosan, a natural polymer, for the adsorption and removal of Acid Blue 15 from water. This study aimed to determine the maximum removal efficiency of AB-15 using different environmental parameters such as initial dye concentration, adsorbent dosage, contact time, and pH. The study also explored the thermodynamic and kinetic model parameters to understand the interaction mechanism between AB-15 and the chitosan surface. This research is significant in exploring eco-friendly and effective methods for dye removal from water​​.

  • Green Synthesis of Nanoparticles for Dye Removal : Research has also been conducted on the green synthesis of nanoparticles, such as Iron oxide (Fe3O4) and Zinc oxide (ZnO), using plant extracts for the removal of Direct Blue 15 dye from wastewater. This process involves using plant extracts from Euphorbia amygdaloides for the synthesis and characterization of these nanoparticles. The synthesized nanoparticles have been studied for their potential in optimizing contact time, pH, temperature, and metal ion concentration for effective dye removal. This approach is noteworthy for its emphasis on environmentally friendly methods and materials for wastewater treatment​​.

Safety And Hazards

Acid Blue 15 is considered non-toxic . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes . If it comes in contact with skin, it should be washed off immediately with plenty of water for at least 15 minutes . If inhaled, the person should be moved to fresh air . If ingested, it is advised not to induce vomiting .

Future Directions

The focus is now shifting to the development of environment-friendly biological treatment systems . Acid Blue 15, resistant to transformation, was decolorized/degraded in an up-flow immobilized cell bioreactor . This indicates a potential future direction for the treatment of Acid Blue 15 and similar dyes.

properties

IUPAC Name

sodium;3-[[4-[[4-(diethylamino)-2-methylphenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H47N3O6S2.Na/c1-6-43(7-2)38-24-25-41(31(5)26-38)42(34-16-20-36(21-17-34)44(8-3)29-32-12-10-14-39(27-32)52(46,47)48)35-18-22-37(23-19-35)45(9-4)30-33-13-11-15-40(28-33)53(49,50)51;/h10-28H,6-9,29-30H2,1-5H3,(H-,46,47,48,49,50,51);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNUVCLIRYUKFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC3=CC(=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)N(CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46N3NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974173
Record name Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Blue 15

CAS RN

5863-46-7
Record name EINECS 227-511-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N-[4-[[4-(diethylamino)-2-methylphenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3-{[(4-{[4-(diethylamino)-2-methylphenyl](4-{ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)methylidene}cyclohexa-2,5-dien-1-ylidene)(ethyl)azaniumyl]methyl}benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[[4-(diethylamino)-o-tolyl][4-[ethyl(3-sulphonatobenzyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)(3-sulphonatobenzyl)ammonium, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
N Thinakaran, P Baskaralingam… - CLEAN–Soil, Air …, 2008 - Wiley Online Library
Activated carbons prepared from sunflower seed hull have been used as adsorbents for the removal of acid blue 15 (AB‐15) from aqueous solution. Batch adsorption techniques were …
Number of citations: 44 onlinelibrary.wiley.com
D Balarak, Y Mahdavi, S Sadeghi - Scientific J Environ Sci, 2015 - platform.almanhal.com
… In the present study, the adsorption potential of Red mud in a batch system for the removal of Acid blue 15 dye from aqueous solutions was investigated. Batch kinetics and isotherm …
Number of citations: 15 platform.almanhal.com
TVN Padmesh, K Vijayaraghavan, G Sekaran… - Chemical Engineering …, 2006 - Elsevier
… Acid red 88, acid green 3, acid blue 15 and acid orange 7 were obtained from Sigma–Aldrich Corporation, Bangalore, India. The properties of the dyes used are given in Table 1. The …
Number of citations: 135 www.sciencedirect.com
TVN Padmesh, K Vijayaraghavan, G Sekaran… - Dyes and …, 2006 - Elsevier
… filiculoides to biosorb Acid Blue 15 from aqueous solution … filiculoides exhibited an uptake of 35.98 mg/g of Acid blue 15. … removal of Acid Blue 15 (AB15) in batch and column modes. …
Number of citations: 160 www.sciencedirect.com
LV Prakash, A Gopinath, R Gandhimathi… - Separation and …, 2021 - Elsevier
… Batch experiments were conducted to examine the efficiency of magnetite nanoparticles for degradation of the dye, Acid Blue 15 (AB15) by Fenton and ultrasound aided Fenton process…
Number of citations: 23 www.sciencedirect.com
DK Sharma, HS Saini, M Singh… - Journal of Industrial …, 2004 - academic.oup.com
… In this study, we examined the decolorization and degradation of acid blue-15, a commercially available TPM dye, by a bacterial consortium immobilized on refractory brick pieces in an …
Number of citations: 38 academic.oup.com
MA Zazoli, D Belalak, Y Mahdavi… - Journal of Basic …, 2014 - jbrms.medilam.ac.ir
… Therefore, the aim of this study is evaluation of Acid blue 15 dye removal by dried Azolla from aqueous solution. Material and methods: The Azolla biomass was dried in the sunlight, …
Number of citations: 19 jbrms.medilam.ac.ir
Z Aksu, Aİ Tatlı, Ö Tunç - Chemical Engineering Journal, 2008 - Elsevier
… rongpong, the reported Acid Blue 15 sorption capacities were 116.3 and 66.2 mg g −1 , respectively [46], [47]. Ozer et al. [48] determined the Q max values as 1356.6 and 367.0 mg g −1 …
Number of citations: 301 www.sciencedirect.com
MA Al-Anber, W Al-Qaisi - J Environ Pollut Manage, 2019 - article.scholarena.com
… Acid Blue-15 dye is a type of as azo dyes, which has a … the removal and sorption of Acid Blue 15. These articles focus into … publication concerns with the sorption of Acid Blue-15 (AB-15) …
Number of citations: 1 article.scholarena.com
KY Foo, BH Hameed - Chemical Engineering Journal, 2011 - Elsevier
… The adsorptive property of PSAC was tested using methylene blue and acid blue 15 dyes … a monolayer adsorption capacity for methylene blue and acid blue 15 of 501.10 mg/g and …
Number of citations: 196 www.sciencedirect.com

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